Lobaric Acid

Beschreibung

Lobaric acid has been reported in Stereocaulon alpinum, Stereocaulon paschale, and other organisms with data available.

inhibits formation of leukotrienes C4, D4, and E4; also reduces muscle contraction; structure in first source

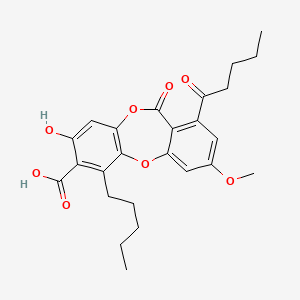

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-9-methoxy-6-oxo-7-pentanoyl-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O8/c1-4-6-8-9-15-21(24(28)29)18(27)13-20-23(15)32-19-12-14(31-3)11-16(17(26)10-7-5-2)22(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEWMLHQNRHTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)C(=O)CCCC)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200238 | |

| Record name | Lobaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-53-2 | |

| Record name | Lobaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"lobaric acid chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobaric acid, a depsidone-class secondary metabolite isolated from various lichen species, notably those of the Stereocaulon genus, has garnered significant interest within the scientific community.[1] Its diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with detailed experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₂₅H₂₈O₈.[2][3] Its structure features a dibenzo[b,e][1][4]dioxepin-11-one core, which is characteristic of depsidones.

Table 1: Chemical Identifiers and Nomenclature for this compound

| Identifier | Value | Reference |

| IUPAC Name | 8-hydroxy-3-methoxy-11-oxo-1-(1-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1][4]dioxepin-7-carboxylic acid | [1] |

| CAS Number | 522-53-2 | [1][2] |

| Molecular Formula | C₂₅H₂₈O₈ | [2][3] |

| Molecular Weight | 456.5 g/mol | [1] |

| Canonical SMILES | CCCCCC1=C(C(=O)O)C(O)=CC2=OC(=O)C3=C(O2)C=C(OC)C=C3C(=O)CCCC | [2][3] |

| InChI Key | JHEWMLHQNRHTQX-UHFFFAOYSA-N | [1][2] |

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Melting Point | 196–198 °C | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |

| pKa₁ (Carboxylic Acid) | 5.05 | [5] |

| pKa₂ (Phenolic OH) | 9.75 | [5] |

| UV Absorption Maxima (in Brij 35, pH 12) | 287 nm, 303 nm | [5][6] |

| Molar Extinction Coefficient (at 303 nm) | 5479.6 M⁻¹ cm⁻¹ | [5][6] |

| ¹H NMR (400 MHz, CD₃OD) | δ 7.84 (d, J = 8.6, 1H), 7.11 (d, J = 2.4, 1H), 7.09 (dd, J = 2.4, 8.6, 1H), 3.88 (s, 3H) | [7] |

| ¹³C NMR (101 MHz, CD₃OD) | δ 172.3, 170.0, 163.8, 138.3, 133.0, 124.0, 116.3, 115.0, 56.4 | [7] |

| High-Resolution ESI-MS | m/z 197.0450 [M + H]⁺ (for a fragment) | [7] |

Experimental Protocols

Isolation and Purification from Lichen

This compound can be isolated from various lichen species, such as Stereocaulon alpinum, through solvent extraction followed by chromatographic purification. The following is a generalized protocol based on standard laboratory practices for the extraction of lichen secondary metabolites.

Caption: Generalized workflow for the isolation and purification of this compound from lichen.

Methodology:

-

Collection and Preparation: The thalli of a this compound-containing lichen are collected, cleaned of debris, and air-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered lichen is subjected to solvent extraction, typically using acetone or dichloromethane, at room temperature over an extended period. This process is often repeated to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting extracts are combined, filtered to remove solid lichen material, and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity). Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to remove remaining impurities.

-

-

Recrystallization: The purified this compound is then recrystallized from an appropriate solvent to obtain a crystalline solid.

Total Synthesis of this compound

The first total synthesis of this compound was achieved in 14 steps, with key reactions including an Ullmann aryl ether coupling and a seven-membered lactonization. The following diagram outlines the major stages of this synthetic route.

Caption: Key stages in the total synthesis of this compound.

Methodology: The detailed multi-step synthesis involves the preparation of two key aromatic ring intermediates, which are then coupled using an Ullmann aryl ether reaction. Subsequent chemical transformations lead to the formation of the pseudodepsidone, lobarin. The final step is a seven-membered lactonization reaction to yield this compound. For a comprehensive step-by-step protocol, including all reagents, reaction conditions, and purification methods, refer to the primary literature on the total synthesis of this compound.[7]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer properties being of particular interest.

Table 3: Summary of Key Biological Activities of this compound

| Activity | Target/Assay | Result (IC₅₀/EC₅₀) | Reference |

| Antioxidant | Superoxide radical scavenging | IC₅₀ = 97.9 µmol | [1] |

| Antiproliferative | Various cancer cell lines | EC₅₀ = 15.2-63.9 µg/ml | [1] |

| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ = 0.87 µM | [1] |

| Enzyme Inhibition | 12(S)-Lipoxygenase | IC₅₀ = 28.5 µM | [1] |

| Antiviral | Tobacco Mosaic Virus (TMV) in tobacco leaves | Lesion number reduction at 250 µM | [1] |

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli such as TNF-α or LPS, these pathways are activated, leading to the expression of pro-inflammatory genes. This compound can abrogate this response.

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

This compound prevents the phosphorylation of key kinases in the MAPK pathway (p38, ERK, and JNK) and inhibits the degradation of IκB, which in turn prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory molecules like VCAM-1, IL-6, and TNF-α.[2]

Induction of Apoptosis via the Mitochondrial Pathway

In cancer cells, this compound has been demonstrated to induce apoptosis through the mitochondrial pathway. This involves the modulation of key apoptosis-related proteins.

Caption: this compound induces apoptosis through the mitochondrial pathway.

This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2.[8][9][10] This disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade. A key substrate of activated caspases is PARP, a DNA repair enzyme, which is cleaved and inactivated, ultimately leading to programmed cell death.[8][9][10]

Modulation of the Wnt/β-Catenin Signaling Pathway

This compound has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

By inducing the expression of GSK3-β, this compound promotes the phosphorylation and subsequent degradation of β-catenin.[11][12] This prevents the accumulation and nuclear translocation of β-catenin, thereby inhibiting the transcription of its target genes, which are involved in cell proliferation and survival.[11][12]

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and a range of interesting biological properties. Its ability to modulate key signaling pathways involved in inflammation and cancer makes it a valuable lead compound for drug development. The availability of a total synthetic route further enhances its potential for medicinal chemistry applications, allowing for the generation of analogues with improved potency and pharmacokinetic profiles. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. Anti-Inflammatory Activity of this compound via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KOPRI Repository: this compound Inhibits VCAM-1 Expression in TNF-α-Stimulated Vascular Smooth Muscle Cells via Modulation of NF-κB and MAPK Signaling Pathways [repository.kopri.re.kr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic and photochemical properties of the lichen compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anti-Cancer Activity of this compound and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound Exhibits Anticancer Potential by Modulating the Wnt/β-Catenin Signaling Pathway in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Exhibits Anticancer Potential by Modulating the Wnt/β‐Catenin Signaling Pathway in MCF‐7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Lobaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobaric acid, a depsidone-class secondary metabolite primarily isolated from lichens such as Stereocaulon alpinum, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Accurate and comprehensive spectroscopic data is fundamental for the unambiguous identification, characterization, and quality control of this natural product in research and drug development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also presented to aid researchers in their studies.

Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through the combined application of NMR, IR, and MS techniques. The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented in Tables 1 and 2, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

Note: Specific ¹H NMR chemical shift values, multiplicity, and integration for all protons were not fully available in the provided search results. Researchers should refer to dedicated spectroscopic databases or primary literature for a complete assignment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results |

Note: A complete list of ¹³C NMR chemical shifts for all carbons was not available in the provided search results. The data is typically obtained in a solvent like DMSO-d6. Researchers should consult specialized databases for comprehensive data.

Infrared (IR) Spectroscopy

While a specific full IR spectrum for this compound was not found, the characteristic absorption bands for its principal functional groups can be predicted based on established spectroscopic principles. These are crucial for identifying the molecular components.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Broad |

| 3100 - 3000 | Aromatic | C-H Stretch | Medium |

| 2960 - 2850 | Alkyl | C-H Stretch | Strong |

| 1760 - 1690 | Carboxylic Acid | C=O Stretch | Strong |

| 1750 - 1705 | Ketone | C=O Stretch | Strong |

| 1600 - 1400 | Aromatic | C=C Stretch | Medium |

| 1320 - 1210 | Carboxylic Acid / Ester | C-O Stretch | Strong |

| 1300 - 1000 | Ether | C-O Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| LC-ESI-QTOF | Quadrupole Time-of-Flight | 455.1722 | 411.1816, 367.1914, 352.1685, 296.1055 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the general experimental protocols for the NMR, IR, and MS analysis of this compound.

NMR Spectroscopy

Instrumentation: NMR spectra are typically recorded on high-field spectrometers such as Agilent 400 MHz or Bruker 600 and 850 MHz instruments.[3]

Sample Preparation:

-

Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

The concentration should be optimized to obtain a good signal-to-noise ratio.

Data Acquisition:

-

Acquire ¹H NMR spectra using a standard pulse sequence.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of finely ground this compound with dry potassium bromide (KBr).

-

Press the mixture under high pressure to form a transparent pellet.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition:

-

Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty spectrometer (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometry is typically performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as an Agilent 6530 Q-TOF, with an Electrospray Ionization (ESI) source.[4]

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is then introduced into the ESI source via direct infusion or after separation by liquid chromatography.

Data Acquisition:

-

Set the ESI source to either positive or negative ion mode. For this compound, negative ion mode is often used to observe the [M-H]⁻ ion.[4]

-

Acquire the full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns, which aid in structural elucidation.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a natural product like this compound can be visualized as a sequential process from sample preparation to data interpretation and final structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides essential spectroscopic data and standardized protocols to support the ongoing research and development of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is paramount for advancing our understanding of this promising natural product.

References

- 1. This compound Exhibits Anticancer Potential by Modulating the Wnt/β-Catenin Signaling Pathway in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Activity of this compound and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C25H28O8 | CID 73157 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Lobaric Acid (CAS 522-53-2): Properties, Bioactivity, and Mechanisms

Introduction: Lobaric acid (CAS Number: 522-53-2) is a naturally occurring depsidone, a class of secondary metabolites predominantly isolated from various lichen species, such as those from the genus Stereocaulon.[1][2] This complex organic molecule has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties, this compound presents a promising scaffold for drug discovery and development.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, details its multifaceted biological activities with quantitative data, elucidates its mechanisms of action through key signaling pathways, outlines relevant experimental protocols, and summarizes its safety profile.

Chemical and Physical Properties

This compound is characterized by a dibenzo[b,e][3][4]dioxepin-11-one core structure. Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 522-53-2 | [1][2][5][6] |

| Molecular Formula | C₂₅H₂₈O₈ | [1][2][5][7] |

| Molecular Weight | 456.49 g/mol | [1][2] |

| IUPAC Name | 8-hydroxy-3-methoxy-11-oxo-1-(1-oxopentyl)-6-pentyl-11H-dibenzo[b,e][3]dioxepin-7-carboxylic acid | [1] |

| Synonyms | Lobraric acid, Stereocaulic acid | [2] |

| Appearance | Solid | [1] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 196–198 °C | [2] |

| Boiling Point | 667.9 °C (estimated) | [8] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol. Poorly soluble in water (0.007725 mg/L, est.) | [1][8] |

| logP (o/w) | 7.070 (estimated) | [8] |

| Storage Condition | -20°C, sealed, dry | [7] |

Biological Activity and Therapeutic Potential

This compound demonstrates a broad spectrum of biological activities, making it a subject of intensive research. The quantitative measures of these activities are detailed below.

Table 3: Summary of Quantitative Biological Activities

| Activity Type | Target/Assay | Result (IC₅₀ / EC₅₀) | Reference |

| Antiproliferative | Leukemia, colorectal, gastric, breast, ovarian, prostate, pancreatic, and lung cancer cell lines | EC₅₀: 15.2-63.9 µg/mL | [1] |

| MCF-7 (Breast Cancer) | IC₅₀: 44.21 µg/mL (96.8 µM) at 48h | [3][9] | |

| HeLa (Cervical Cancer) | IC₅₀: 78.0 ± 7.1 µM at 48h | [10] | |

| HCT116 (Colon Carcinoma) | IC₅₀: 93.2 ± 0.2 µM at 48h | [10] | |

| U87MG (Glioblastoma) | IC₅₀: 5.77 mg/L (12.6 µM) | [11] | |

| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀: 0.87 µM | [1][11][12] |

| 12(S)-Lipoxygenase (12-LOX) | IC₅₀: 28.5 µM | [1] | |

| Antioxidant | Superoxide Radical Scavenging (cell-free) | IC₅₀: 97.9 µmol | [1] |

| Antiviral | Tobacco Mosaic Virus (TMV) in tobacco leaves | Decreases lesion number at 250 µM | [1] |

Mechanisms of Action & Signaling Pathways

This compound exerts its biological effects by modulating several critical cellular signaling pathways.

Anticancer Mechanisms

The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling cascades.

Wnt/β-catenin Pathway Inhibition: In breast cancer cells (MCF-7), this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3][9] It induces the expression of GSK3-β, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin, preventing its translocation to the nucleus and subsequent activation of target genes like c-Myc and Cyclin D1 that drive cell proliferation.[3][9]

Mitochondrial Apoptosis Pathway: In cervical (HeLa) and colon (HCT116) cancer cells, this compound induces apoptosis via the mitochondrial pathway.[4][13] It downregulates the anti-apoptotic protein Bcl-2 and upregulates the cleaved form of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][13] This shifts the cellular balance towards programmed cell death and is often associated with cell cycle arrest in the G2/M phase.[4][10]

Anti-inflammatory Mechanisms

This compound mitigates inflammatory responses by targeting the NF-κB, MAPK, and NLRP3 inflammasome pathways.[14]

NF-κB and MAPK Pathway Suppression: In macrophages stimulated by lipopolysaccharide (LPS), this compound significantly reduces the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[14] It achieves this by inhibiting the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs) and preventing the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[14][15]

NLRP3 Inflammasome Inhibition: this compound also inhibits the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation of potent pro-inflammatory cytokines IL-1β and IL-18.[14][15] By preventing inflammasome assembly and subsequent caspase-1 maturation, this compound effectively blocks the release of these key cytokines.[14]

Experimental Protocols

Total Synthesis

The first total synthesis of this compound was achieved in 14 steps.[2][16] The general workflow involves the synthesis of two key aromatic rings, their coupling, and subsequent cyclization to form the characteristic depsidone core.

Methodology Overview:

-

A-Ring Synthesis: Preparation of the first aromatic fragment, starting from materials like 4-bromophthalic anhydride.[2][17]

-

B-Ring Synthesis: Preparation of the second aromatic fragment, which can be derived from olivetol.[12]

-

Ullmann Aryl Ether Coupling: The two aromatic rings are joined via an Ullmann coupling reaction to form a diaryl ether intermediate.[12][16]

-

Lactonization: A seven-membered lactone ring is formed through an intramolecular cyclization reaction to yield the final depsidone structure of this compound.[12][16]

In Vitro Bioactivity Assays

Standard cell-based assays are used to determine the biological effects of this compound.

Cell Viability (XTT Assay) Protocol:

-

Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates and incubate overnight to allow for attachment.

-

Treatment: Expose cells to a range of concentrations of this compound (e.g., 0-100 µg/mL) for specified time periods (e.g., 24 and 48 hours).

-

Reagent Addition: Add XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture to each well.

-

Incubation: Incubate the plates for a period (e.g., 4 hours) to allow viable cells to convert the XTT reagent into a formazan dye.

-

Measurement: Measure the absorbance of the formazan product using a microplate reader. Cell viability is calculated relative to untreated control cells.[9]

Apoptosis (Flow Cytometry) Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., IC₅₀ value) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Staining: Resuspend cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI staining indicates late apoptotic or necrotic cells.[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Table 4: Summary of Spectroscopic Data

| Technique | Key Data Points | Reference |

| LC-MS/MS | Precursor Ion [M-H]⁻: m/z 455.1722. Key Fragments: m/z 411.18, 367.19, 352.16, 296.10. | [5][18] |

| ¹³C NMR | Full spectral data is available in public databases. | [12][19] |

| ¹H NMR | Full spectral data is available in public databases. | [5][12] |

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). Standard laboratory precautions should be observed.

Table 5: Hazard Ratings

| System | Health | Flammability | Reactivity | Reference |

| NFPA | 0 | 0 | 0 | |

| HMIS | 0 | 0 | 0 |

Handling Recommendations:

-

Personal Protective Equipment: Wear standard laboratory gloves, safety glasses, and a lab coat.[20]

-

First Aid: No special measures are required. In case of contact, follow standard procedures: wash skin with water, rinse eyes, and move to fresh air if inhaled.

-

Incompatibilities: Avoid strong oxidizing agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Exhibits Anticancer Potential by Modulating the Wnt/β-Catenin Signaling Pathway in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C25H28O8 | CID 73157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 522-53-2 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound, 522-53-2 [thegoodscentscompany.com]

- 9. This compound Exhibits Anticancer Potential by Modulating the Wnt/β‐Catenin Signaling Pathway in MCF‐7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Anti-Inflammatory Activity of this compound via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Total Syntheses of this compound and Its Derivatives from the Antarctic Lichen Stereocaulon alpinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. repository.kopri.re.kr [repository.kopri.re.kr]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

- 20. fishersci.com [fishersci.com]

A Comprehensive Review of the Biological Activities of Lobaric Acid

Lobaric acid, a depsidone-class secondary metabolite isolated from various lichen species such as Stereocaulon alpinum, is emerging as a compound of significant interest to the scientific and medical communities.[1] Extensive research has demonstrated its potent biological activities, including anti-inflammatory, anticancer, antioxidant, and enzyme-inhibitory properties.[2][3] This technical guide provides an in-depth review of the multifaceted biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4][5] Studies have shown its ability to suppress the production of pro-inflammatory mediators in various cell models.

Mechanism of Action

This compound's anti-inflammatory properties are primarily attributed to its ability to inhibit the NF-κB and MAPK signaling pathways, as well as the NLRP3 inflammasome.[4] In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to decrease the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin E2.[4][5] It also reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), IL-1β, and IL-18.[4][6] Furthermore, this compound has been identified as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is associated with the reduced expression of pro-inflammatory cytokines and the inhibition of NF-κB activation.[6]

Quantitative Data: Anti-inflammatory Activity

| Activity | Model | Parameter | Value | Reference |

| Inhibition of Cysteinyl-Leukotriene Formation | Guinea Pig Taenia Coli | Effective Dose | 5.5 µM | [7] |

| Inhibition of Ionophore A23187-induced Contractions | Guinea Pig Taenia Coli | Effective Dose | 5.8 µM | [7] |

| Inhibition of Pro-inflammatory Cytokine Secretion (IL-6, IL-8, IL-1β) | Cell-based Assays | Concentration Range | 20-80 µM | [6] |

Signaling Pathway Diagrams

Caption: this compound inhibits inflammatory pathways.

Experimental Protocols

Macrophage Culture and Stimulation: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pretreated with varying concentrations of this compound (e.g., 0.2 - 20 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[4][5]

Nitric Oxide (NO) Production Assay: NO production is measured in the culture supernatants using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm.

Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Anticancer Activity

This compound has demonstrated significant anticancer potential against various cancer cell lines, including breast, cervical, colon, and melanoma.[8][9][10] Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Mechanism of Action

In breast cancer cells (MCF-7), this compound has been shown to modulate the Wnt/β-catenin signaling pathway.[8] It induces the expression of GSK3-β, which in turn leads to the suppression of β-catenin and its target genes, thereby inhibiting cancer cell proliferation.[8] In cervical (HeLa) and colon (HCT116) carcinoma cells, this compound induces apoptosis and causes cell cycle arrest at the G2/M phase.[9][11] This is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved poly (ADP-ribose) polymerase (PARP).[9][12] Studies on melanoma cell lines have also shown that this compound induces apoptosis through the extrinsic pathway by upregulating the expression of caspases (Casp3, Casp7, Casp9) and PARP.[10][13]

Quantitative Data: Anticancer Activity (IC50 Values)

| Cell Line | Cancer Type | Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 48 | 44.21 | ~96.8 | [8][14] |

| T-47D | Breast Cancer | >48 | 25 | ~54.8 | [11] |

| ZR-75-1 | Breast Cancer | >48 | 46 | ~100.8 | [11] |

| HeLa | Cervical Cancer | 48 | - | 78.0 ± 7.1 | [11][15] |

| HCT116 | Colon Cancer | 48 | - | 93.2 ± 0.2 | [11][15] |

Signaling Pathway and Workflow Diagrams

Caption: this compound inhibits the Wnt/β-catenin pathway.

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Cell Viability Assay (XTT): Cancer cells are seeded in 96-well plates (1 x 10^4 cells/well) and allowed to attach overnight.[2] Cells are then treated with various concentrations of this compound (e.g., 0-100 µg/mL) for 24 and 48 hours.[2] Cell viability is assessed using the XTT Cell Proliferation Kit, with absorbance measured at 470 nm.[2] IC50 values are calculated from the dose-response curves.[2]

Apoptosis Analysis by Flow Cytometry: Cells are seeded in 6-well plates (3 x 10^5 cells/well) and treated with this compound for 48 hours.[2] Cells are then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2] The percentage of apoptotic cells (Annexin V-positive) is determined using a flow cytometer.[2]

Western Blot Analysis: Following treatment with this compound, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, PARP, caspases, β-catenin, GSK3-β), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from treated and untreated cells and reverse-transcribed into cDNA.[2] qPCR is performed using SYBR Green master mix and primers specific for target genes.[2] Relative mRNA expression levels are calculated using the 2^-ΔΔCT method.[2]

Enzyme Inhibitory Activity

This compound has been shown to inhibit several enzymes, highlighting its potential for therapeutic applications in various diseases.

Mechanism of Action

This compound is a non-competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity.[16] It also inhibits the formation of cysteinyl-leukotrienes, which are inflammatory mediators involved in asthma and other allergic diseases.[7] Additionally, this compound has shown inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[3]

Quantitative Data: Enzyme Inhibitory Activity

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Non-competitive | 0.87 | [16] |

| Acetylcholinesterase | - | 26.86 | [3] |

Enzyme Inhibition Workflow

Caption: General workflow for enzyme inhibition assay.

Experimental Protocols

PTP1B Inhibition Assay: The assay is performed by measuring the enzymatic hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.[16] The reaction mixture contains PTP1B enzyme, pNPP, and varying concentrations of this compound in a suitable buffer (e.g., HEPES buffer, pH 7.2).[16] The reaction is incubated, and the absorbance of the product is measured spectrophotometrically at 405 nm. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. To determine the mode of inhibition, kinetic analyses are performed by measuring the reaction rates at different substrate and inhibitor concentrations, followed by generating Lineweaver-Burk or Dixon plots.[17]

Antioxidant Activity

While some studies suggest that this compound possesses antioxidant properties, the evidence is not as robust as for its other biological activities. One study noted no significant free radical scavenging activity in a DPPH assay and that its cytotoxic effects were not mediated by the formation of reactive oxygen species (ROS).[18] However, other reviews mention antioxidant activity as one of its biological properties.[2] Further research is needed to fully elucidate the antioxidant potential of this compound and its underlying mechanisms.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its potent anti-inflammatory and anticancer effects, mediated through the modulation of multiple signaling pathways, make it a strong candidate for further investigation in drug discovery and development. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable lichen metabolite. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate the promising in vitro findings into clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Exhibits Anticancer Potential by Modulating the Wnt/β‐Catenin Signaling Pathway in MCF‐7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Activity of this compound via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on cysteinyl-leukotriene formation and contractile activity of guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Exhibits Anticancer Potential by Modulating the Wnt/β-Catenin Signaling Pathway in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Activity of this compound and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Delineating the Potential Therapeutic Effects of this compound as a Novel Strategy in the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Cancer Activity of this compound and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Untitled Document [ucl.ac.uk]

- 18. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Lobaric Acid: A Technical Whitepaper on its Antioxidant and Antiproliferative Efficacy

Introduction

Lobaric acid is a naturally occurring depsidone, a type of polyphenolic compound, predominantly isolated from various species of lichens, such as Stereocaulon alpinum. As a secondary metabolite, it has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and notably, antiproliferative properties.[1][2][3] This technical guide provides an in-depth review of the current scientific literature on the antioxidant and antiproliferative effects of this compound, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antiproliferative and Cytotoxic Effects

This compound has demonstrated significant dose- and time-dependent antiproliferative activity across a range of human cancer cell lines. Its efficacy is attributed to its ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancerous cells.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the proliferation of 50% of the cancer cell population. The table below summarizes the reported IC₅₀ values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | Treatment Duration | IC₅₀ Value | Reference |

| HeLa | Human Cervix Adenocarcinoma | 48 hours | 78.0 ± 7.1 µM | [4] |

| HCT116 | Human Colon Carcinoma | 48 hours | 93.2 ± 0.2 µM | [4] |

| MCF-7 | Human Breast Cancer | 48 hours | 44.21 µg/mL | [5] |

| T-47D | Human Breast Cancer | > 48 hours | 25 µg/mL | [6] |

| ZR-75-1 | Human Breast Cancer | > 48 hours | 46 µg/mL | [6] |

| A-375 | Human Melanoma | Not Specified | Dose-dependent effect | [7] |

Mechanisms of Antiproliferative Action

The anticancer activity of this compound is not merely cytotoxic but is orchestrated through specific molecular pathways that lead to cell cycle arrest and apoptosis.

This compound is a potent inducer of apoptosis in cancer cells.[5] Treatment with this compound leads to a significant increase in the apoptotic cell population in a dose-dependent manner.[4] The mechanism involves the modulation of key regulatory proteins in the apoptotic cascade. Specifically, this compound has been shown to:

-

Downregulate Bcl-2: It decreases the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[4][8]

-

Upregulate Cleaved PARP: It increases the expression of the cleaved form of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][8]

-

Activate Caspases: Studies on melanoma cells show increased levels of apoptosis-related proteins such as Caspase-3, Caspase-7, and Caspase-9, suggesting induction via the extrinsic pathway.[7]

This modulation of apoptosis-related genes suggests that this compound triggers the mitochondrial apoptotic pathway to induce cell death in cancer cells.[4][8]

Flow cytometry analysis has revealed that this compound perturbs the cell cycle, leading to a significant arrest of cancer cells in the G2/M phase.[1][8] This checkpoint arrest prevents the cells from entering mitosis, thereby halting their proliferation and ultimately leading to apoptosis.[1][8]

Recent studies have begun to elucidate the specific signaling pathways targeted by this compound.

-

Wnt/β-catenin Pathway: In MCF-7 breast cancer cells, this compound was found to inhibit the Wnt/β-catenin signaling pathway.[5] It achieves this by inducing the expression of GSK3-β, a protein that promotes the degradation of β-catenin, thereby suppressing the expression of Wnt target genes involved in proliferation and survival.[5]

-

mTOR/AKT and Shh/GLI Pathways: In colorectal cancer cells, this compound has been shown to suppress cancer stem cell markers by inhibiting the mTOR/AKT and Sonic hedgehog (Shh) pathways, which are crucial for maintaining cancer stemness.

References

- 1. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 2. Anti-Cancer Activity of this compound and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of this compound via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Exhibits Anticancer Potential by Modulating the Wnt/β-Catenin Signaling Pathway in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

A Technical Guide to the Enzyme Inhibitory Activity of Lobaric Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lobaric acid, a depsidone derived from various lichen species, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A crucial aspect of its bioactivity stems from its ability to inhibit specific enzymes and modulate key cellular signaling pathways. This document provides a comprehensive technical overview of the enzyme inhibitory activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Summary of Enzyme Inhibitory Activity

This compound has demonstrated potent and selective inhibitory effects on several key enzymes and protein-protein interactions. The following table summarizes the available quantitative data, primarily expressed as IC50 values, which represent the concentration of this compound required to inhibit 50% of the target's activity.

| Target Enzyme/Protein Interaction | Reported IC50 Value | Assay/Cell Line | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.5 - 0.9 µM | Biochemical Assay | [1] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.87 µM | Biochemical Assay | [2] |

| CBP/p300 GACKIX - MLL Interaction | 17 µM | Fluorescence Polarization Assay | [3] |

| CBP/p300 GACKIX - pKID Interaction | 25 µM | Fluorescence Polarization Assay | [3] |

| Breast Cancer (MCF-7) Cell Viability | 44.21 µg/mL (approx. 96.8 µM) | XTT Cell Viability Assay (48h) | [4][5] |

| Cervix Adenocarcinoma (HeLa) Cell Viability | 50 µM | Cell Proliferation Assay | [5] |

| Colon Carcinoma (HCT116) Cell Viability | 50 µM | Cell Proliferation Assay | [5] |

Mechanisms of Action & Signaling Pathway Inhibition

This compound exerts its biological effects not only through direct enzyme inhibition but also by modulating complex intracellular signaling cascades critical in inflammation and oncology.

Inhibition of Pro-Inflammatory Pathways

This compound has been shown to suppress inflammatory responses in macrophages by targeting two major signaling pathways: the NF-κB/MAPK pathway and the NLRP3 inflammasome.[6]

-

NF-κB and MAPK Pathways: In response to stimuli like lipopolysaccharide (LPS), the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) transcription factor leads to the production of pro-inflammatory mediators. This compound significantly inhibits the activation of both MAPKs and NF-κB, thereby reducing the expression and production of cyclooxygenase-2 (COX-2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6]

-

NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, when activated by stimuli like LPS and ATP, triggers the maturation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their active forms. This compound inhibits the activation of the NLRP3 inflammasome, thereby preventing caspase-1 maturation and the subsequent release of IL-1β and IL-18.[6]

Modulation of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. This compound demonstrates anticancer potential by modulating this pathway in breast cancer cells.[4][5] It induces the expression of GSK3-β, a key protein that phosphorylates β-catenin, marking it for proteasomal degradation. By promoting the degradation of β-catenin, this compound suppresses the expression of Wnt target genes such as c-MYC and Cyclin D1 (CCND1), which are critical for cell cycle progression and proliferation.[4][5]

Detailed Experimental Protocols

The determination of enzyme inhibitory activity requires robust and standardized assays. Below are generalized protocols for the key experiments cited.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic dephosphorylation of a substrate by PTP1B.

Principle: Recombinant human PTP1B enzyme is incubated with a specific substrate, such as p-nitrophenyl phosphate (pNPP), which produces a colored or fluorescent product upon dephosphorylation. The inhibitor's presence reduces the rate of product formation, which is measured spectrophotometrically or fluorometrically.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).

-

Enzyme Solution: Dilute recombinant human PTP1B to a final concentration (e.g., 50 ng/mL) in assay buffer.

-

Substrate Solution: Prepare a solution of pNPP in assay buffer (e.g., 2 mM).

-

Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure:

-

Add 25 µL of the enzyme solution to the wells of a 96-well microplate.

-

Add 25 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M NaOH).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Fluorescence Polarization (FP) Assay for Protein-Protein Interaction

This method was used to assess this compound's ability to disrupt the interaction between the GACKIX domain of CBP/p300 and its binding partners.[3]

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide (e.g., Fl-MLL) tumbles rapidly, resulting in low polarization. When it binds to a large protein (GACKIX), the complex tumbles much slower, leading to a high polarization signal. An inhibitor that disrupts this binding will cause the polarization to decrease.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of the GACKIX domain protein, the fluorescein-labeled peptide (Fl-MLL or Fl-pKID), and this compound in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a microplate, add a constant concentration of the GACKIX protein and the fluorescently labeled peptide.

-

Add varying concentrations of this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters.

-

The decrease in polarization signal is proportional to the inhibition of the protein-protein interaction.

-

Plot the FP signal against the inhibitor concentration to calculate the IC50 value.

-

Western Blot Analysis for Pathway Modulation

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway after treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MCF-7 or macrophages) and treat them with various concentrations of this compound for a specified time. A stimulus (e.g., LPS) may be added to activate a specific pathway.

-

Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration using a method like the BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-NF-κB, total-NF-κB, β-catenin, GSK3-β).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression or phosphorylation.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Sekikaic acid and this compound target a dynamic interface of the coactivator CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exhibits Anticancer Potential by Modulating the Wnt/β-Catenin Signaling Pathway in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Exhibits Anticancer Potential by Modulating the Wnt/β‐Catenin Signaling Pathway in MCF‐7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of this compound via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Lobaric Acid from Parmelia Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobaric acid, a depsidone found in various lichens, including those of the Parmelia genus, has garnered significant interest for its diverse biological activities, such as anti-inflammatory and anticancer properties. These effects are partly attributed to its modulation of key cellular signaling pathways, including NF-κB and MAPK. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Parmelia species.

Introduction

Lichens are a symbiotic association of a fungus and an alga or cyanobacterium, producing a variety of unique secondary metabolites. Among these, this compound (C₂₅H₂₈O₈, Molar Mass: 456.49 g/mol ) is a notable depsidone.[1] It has been identified in several lichen genera, including Stereocaulon, Usnea, Cladonia, and Parmelia.[2] Research has highlighted the potential of this compound as a therapeutic agent due to its anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities.[2] This protocol details a comprehensive methodology for the isolation and purification of this compound from Parmelia species for research and drug development purposes.

Data Presentation

While specific quantitative yields of pure this compound from Parmelia species are not extensively documented in the literature, the following table summarizes typical yields of crude extracts from lichens and provides an estimated potential yield for purified this compound based on the general abundance of secondary metabolites.

| Lichen Species | Extraction Solvent | Extraction Method | Crude Extract Yield (% of dry weight) | Estimated this compound Yield (% of dry weight) | Reference |

| Parmelia perlata | Methanol | Cold Maceration | 2.56% | 0.1 - 0.5% (estimated) | [2] |

| Parmelia perlata | Petroleum Ether | Hot Extraction | ~0.47% | Not specified | [3] |

| Hypogymnia physodes | Acetone | Exhaustive Extraction | ~22% (total lichen acids) | Not applicable | [4] |

| Thamnolia vermicularis | Acetone | Maceration | 7.0% | Not applicable | [5] |

Note: The estimated yield of this compound is a projection based on the typical concentration of major secondary metabolites in lichens and may vary depending on the specific Parmelia species, geographical location, and environmental conditions.

Experimental Protocols

Extraction of Crude this compound

This protocol describes a standard maceration technique using acetone, a common and effective solvent for extracting lichen acids.

Materials:

-

Dried and powdered Parmelia species

-

Acetone (analytical grade)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Whatman No. 1 filter paper or equivalent

-

Rotary evaporator

-

Spatula

-

Balance

Procedure:

-

Weigh 50 g of dried, powdered Parmelia lichen material and place it into a 1 L Erlenmeyer flask.

-

Add 500 mL of acetone to the flask.

-

Place the flask on a magnetic stirrer and stir at room temperature for 24-48 hours. Ensure the flask is sealed to prevent solvent evaporation.

-

After maceration, filter the mixture through Whatman No. 1 filter paper to separate the lichen thalli from the acetone extract.

-

Wash the retained lichen material with an additional 100 mL of acetone to ensure maximum recovery of the extract.

-

Combine the filtrates and concentrate the crude extract using a rotary evaporator at a temperature not exceeding 40°C until a semi-solid residue is obtained.

-

Dry the crude extract in a desiccator under vacuum to remove any residual solvent.

-

Weigh the dried crude extract and calculate the percentage yield.

Purification of this compound

This protocol involves a combination of washing, column chromatography, and recrystallization to isolate pure this compound from the crude extract.

Materials:

-

Crude lichen extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Acetone (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Developing chamber for TLC

-

UV lamp (254 nm)

-

Beakers, flasks, and other standard laboratory glassware

-

Rotary evaporator

-

Crystallization dish

Procedure:

a. Washing the Crude Extract:

-

Wash the crude extract several times with a small volume of cold hexane to remove nonpolar impurities such as lipids and pigments. Discard the hexane washings.

b. Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Dissolve a known amount of the washed crude extract in a minimal volume of acetone and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

-

100% Hexane (to elute nonpolar compounds)

-

95:5 Hexane:Ethyl Acetate

-

90:10 Hexane:Ethyl Acetate

-

85:15 Hexane:Ethyl Acetate

-

80:20 Hexane:Ethyl Acetate (this compound is expected to elute in fractions with intermediate polarity)

-

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates. A suitable developing solvent system for TLC is Toluene:Glacial Acetic Acid (4:1 v/v).[6]

-

Visualize the spots under a UV lamp at 254 nm. Fractions containing a compound with an Rf value corresponding to this compound should be pooled together.

c. Recrystallization:

-

Combine the fractions containing pure this compound and evaporate the solvent using a rotary evaporator.

-

Dissolve the resulting solid in a minimal amount of hot acetone.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization.

-

Collect the purified crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the crystals in a desiccator.

-

Determine the melting point of the purified this compound (literature value: 196–198 °C) and confirm its identity using spectroscopic methods (e.g., NMR, MS).[1]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

This compound Signaling Pathway

Caption: this compound's inhibitory effect on inflammatory pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. globaljournals.org [globaljournals.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents [mdpi.com]

- 5. Spectroscopic studies of lichen depsides and depsidones [scielo.org.bo]

- 6. scispace.com [scispace.com]

Application Notes and Protocols: Total Synthesis of Lobaric Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobaric acid, a naturally occurring depsidone found in lichens such as Stereocaulon alpinum, has garnered significant interest in the scientific community due to its diverse biological activities.[1] These activities include potent protein tyrosine phosphatase 1B (PTP1B) inhibition, anti-inflammatory effects through the suppression of NF-κB and MAPK signaling pathways, and anticancer properties.[1][2][3] The limited availability of this compound from natural sources necessitates efficient and scalable synthetic routes to enable further investigation into its therapeutic potential and for the development of novel derivatives with enhanced pharmacological profiles.

This document provides detailed application notes and protocols for the total synthesis of this compound and several of its key derivatives, as pioneered by Kim et al. (2018).[1] Additionally, it outlines the experimental procedures for evaluating the biological activity of these compounds, specifically focusing on PTP1B inhibition and the modulation of key inflammatory signaling pathways.

Data Presentation

Synthetic Yields

The following table summarizes the yields for the key steps in the total synthesis of this compound and the subsequent synthesis of its derivatives.

| Step | Product | Starting Material | Yield (%) |

| Benzylation | Benzyl 2,4-bis(benzyloxy)benzoate | 2,4-dihydroxybenzoic acid | 98 |

| Iodination | Benzyl 2,4-bis(benzyloxy)-6-iodobenzoate | Benzyl 2,4-bis(benzyloxy)benzoate | 88 |

| Vilsmeier-Haack Formylation | 2,4-bis(benzyloxy)-6-pentylbenzaldehyde | Olivetol | 92 |

| Oxidation to Phenol | 2,4-bis(benzyloxy)-6-pentylphenol | 2,4-bis(benzyloxy)-6-pentylbenzaldehyde | 89 |

| Ullmann Aryl Ether Coupling | Diaryl ether intermediate | Benzyl 2,4-bis(benzyloxy)-6-iodobenzoate & 2,4-bis(benzyloxy)-6-pentylphenol | 58 |

| Deprotection to Lobarin | Lobarin | Diaryl ether intermediate | 90 |

| Seven-membered Lactonization & Deprotection | This compound | Lobarin intermediate | 70 |

| Synthesis of Methyllobarin | Methyllobarin | This compound | 98 |

| Synthesis of Lobarin from this compound | Lobarin | This compound | - |

| Synthesis of Lobarstin | Lobarstin | This compound | - |

Note: Yields are based on the publication by Kim et al. (2018). Some yields for the derivatization of this compound were not explicitly stated as percentages in the primary literature.

Biological Activity: PTP1B Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values of synthetic this compound and its derivatives against human recombinant PTP1B.

| Compound | PTP1B IC50 (µM) |

| This compound | 0.87 |

| Lobarin | 0.5 - 0.9 |

| Methyllobarin | > 10 |

| Lobarstin | 0.5 - 0.9 |

| Sumarin (Control) | 2.9 |

Data sourced from Kim et al. (2018).[1]

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound can be achieved in 14 steps, with key transformations including an Ullmann aryl ether coupling and a seven-membered lactonization.[4]

1. Synthesis of Benzyl 2,4-bis(benzyloxy)benzoate:

-

To a solution of 2,4-dihydroxybenzoic acid (20 g, 130 mmol) in DMF (100 mL) in a 500 mL round-bottom flask, add potassium carbonate (72 g, 519 mmol) and benzyl bromide (62 mL, 519 mmol) at room temperature.

-

Stir the mixture for 12 hours at room temperature, then increase the temperature to 90 °C and stir for an additional 1 hour.

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with 1 N HCl.

-

Wash the organic phase five times with brine (5 x 50 mL), dry over Na2SO4, and concentrate under reduced pressure.

2. Synthesis of Benzyl 2,4-bis(benzyloxy)-6-iodobenzoate (A-ring fragment):

-

In a 500 mL sealed tube, combine benzyl 2,4-bis(benzyloxy)benzoate (5 g, 15 mmol), Pd(OAc)2 (337 mg, 1.5 mmol), (diacetoxy)benzene (7.2 g, 22.5 mmol), and iodine (5.7 g, 22.5 mmol) in DMF (50 mL).

-

Seal the tube and stir the reaction mixture at 120 °C for 18 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with 1 N HCl.

-

Wash the organic phase five times with brine (5 x 30 mL), dry over Na2SO4, and concentrate under reduced pressure.

3. Synthesis of 2,4-bis(benzyloxy)-6-pentylphenol (B-ring fragment):

-

Vilsmeier-Haack Formylation: To a flame-dried round-bottom flask containing olivetol (5 g, 27.7 mmol) in anhydrous DMF (150 mL) at 0 °C, add POCl3 (3.9 mL, 41.6 mmol) dropwise over 5 minutes. Stir at 0 °C for 30 minutes, then at room temperature for 8 hours. Add water (300 mL) and extract with CH2Cl2 (4 x 50 mL). Wash the combined organic layers with brine (5 x 20 mL), dry over MgSO4, and concentrate.

-

Oxidation to Phenol: To a solution of the resulting benzaldehyde (7.4 g, 19.6 mmol) in CH2Cl2 (100 mL) at a temperature below 10 °C, add a solution of m-chloroperoxybenzoic acid (mCPBA, 8.5 g, 49 mmol) in CH2Cl2 (50 mL) dropwise. Stir at room temperature for 4 hours. Extract with water and wash with concentrated NaHCO3 solution (3 x 30 mL). Concentrate the organic layer and dissolve the residue in MeOH (100 mL).

4. Ullmann Aryl Ether Coupling:

-

Combine the A-ring fragment (iodobenzoate) and the B-ring fragment (phenol) in DMSO.

-

Add CuI, K3PO4, and picolinic acid.

-

Heat the mixture to facilitate the coupling reaction, yielding the diaryl ether intermediate.

5. Seven-membered Lactonization and Deprotection to this compound:

-

Protect the carboxylic acid of the diaryl ether intermediate as a benzyl ester using cesium carbonate and benzyl bromide.

-

Treat the resulting benzyl ester with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to induce a ring-opening translactonization followed by the formation of the seven-membered lactone ring.

-

Remove the benzyl protecting groups via hydrogenation with palladium on carbon (10% Pd/C) under a hydrogen atmosphere to yield this compound.

Synthesis of this compound Derivatives

1. Synthesis of Methyllobarin:

-

Treat this compound with sodium methoxide (NaOMe) in methanol (MeOH) at room temperature for 2 hours.[1][2]

2. Synthesis of Lobarin from this compound:

-

React the ketone carbonyl of this compound with a strong, nucleophilic base such as sodium hydroxide (NaOH).[1][2]

3. Synthesis of Lobarstin:

-

Employ a weakly nucleophilic but strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to promote proton elimination from this compound.[5]

Biological Activity Assays

1. PTP1B Inhibition Assay:

-

Prepare a reaction buffer containing 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA.

-

Add human recombinant PTP1B enzyme to the buffer containing 2 mM p-nitrophenyl phosphate (pNPP) as the substrate.

-

Add the test compound (this compound or its derivatives) at various concentrations.

-

Incubate the mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding 1 M NaOH.

-

Quantify the amount of p-nitrophenol produced by measuring the absorbance at 405 nm.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PTP1B activity by 50%.

2. NF-κB Activation Assay in Macrophages:

-

Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.2 - 20 µM) for a specified time.[2]

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.

-

Assess NF-κB activation by measuring one or more of the following:

-

Nuclear Translocation of NF-κB p65: Fix and permeabilize the cells, then stain with an antibody against the p65 subunit of NF-κB. Analyze by immunofluorescence microscopy to observe the translocation of p65 from the cytoplasm to the nucleus.

-

IκBα Degradation: Lyse the cells and perform Western blotting to detect the levels of IκBα, which is degraded upon NF-κB activation.

-

Reporter Gene Assay: Use cells stably transfected with a reporter construct containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). Measure the reporter gene activity.

-

3. MAPK Pathway Activation Assay:

-

Culture appropriate cells (e.g., macrophages) and pre-treat with this compound.

-

Stimulate the cells with an appropriate agonist (e.g., LPS).

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using antibodies specific for the phosphorylated (activated) forms of key MAPK proteins, such as p38, ERK1/2, and JNK.

-

Use antibodies against the total forms of these proteins as loading controls.

-

Quantify the band intensities to determine the effect of this compound on MAPK phosphorylation.

Visualizations

Caption: Workflow for the total synthesis of this compound and its derivatives.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anti-Inflammatory Activity of this compound via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Activity of this compound and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and pseudodepsidones inhibit NF-κB signaling pathway by activation of PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Application Notes: Ullmann Aryl Ether Coupling in the Total Synthesis of Lobaric Acid

Introduction

Lobaric acid, a depsidone isolated from lichens, has garnered significant interest due to its diverse biological activities, including antimicrobial, antimitotic, and cytotoxic properties.[1] The total synthesis of this compound and its derivatives is a key area of research for enabling further investigation into its therapeutic potential. A critical step in the construction of the characteristic depsidone core is the formation of a diaryl ether linkage. The Ullmann aryl ether coupling, a copper-catalyzed reaction between an aryl halide and a phenol, has proven to be an effective strategy for this transformation in the synthesis of this compound precursors.[1][2][3] This application note details the Ullmann coupling protocol utilized in the total synthesis of lobarin, a direct precursor to this compound, providing researchers with the necessary information to replicate and adapt this methodology.

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone of aryl-aryl and aryl-heteroatom bond formation in organic synthesis.[4] While classical Ullmann conditions often require harsh reaction conditions, modern variations have expanded its applicability in complex natural product synthesis.[4]

Signaling Pathway and Experimental Workflow

The Ullmann aryl ether coupling serves as the pivotal step in connecting the two aromatic rings (A-ring and B-ring) to form the pseudodepsidone core of lobarin. The overall synthetic strategy involves the preparation of a suitably functionalized aryl iodide (A-ring fragment) and a phenolic B-ring fragment, which are then coupled using a copper catalyst. Subsequent deprotection and lactonization steps yield the final this compound.

Caption: Synthetic workflow for this compound featuring the Ullmann aryl ether coupling.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Ullmann aryl ether coupling step in the synthesis of a sakisacaulon A, a closely related pseudodepsidone, which employs a similar synthetic strategy to that of the lobarin precursor.[1]

| Parameter | Value |

| Reactants | |

| A-Ring (Aryl Iodide) | Benzyl 2,4-bis(benzyloxy)-6-iodobenzoate |

| B-Ring (Phenol) | Benzyl 4,6-bis(benzyloxy)-3-hydroxy-2-pentylbenzoate |

| Reagents & Conditions | |

| Copper Catalyst | Copper(I) iodide (CuI) |

| Base | Cesium carbonate (Cs₂CO₃) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 110 °C |

| Reaction Time | 12 hours |

| Yield | |

| Coupled Product Yield | 63% |

Experimental Protocols

Materials

-

A-Ring Fragment (Benzyl 2,4-bis(benzyloxy)-6-iodobenzoate)

-

B-Ring Fragment (Benzyl 4,6-bis(benzyloxy)-3-hydroxy-2-pentylbenzoate)

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Argon (Ar) gas

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating oil bath

Procedure for Ullmann Aryl Ether Coupling